1-Naphthoyl cyanide
Overview
Description
1-Naphthoyl cyanide, also known as 1-naphthalenecarbonyl cyanide, is an organic compound with the molecular formula C12H7NO and a molecular weight of 181.19 g/mol It is a derivative of naphthalene, characterized by the presence of a cyanide group attached to the carbonyl carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 1-naphthoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chloride group with the cyanide group .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 1-naphthoyl chloride is reacted with sodium cyanide under controlled conditions. The process requires careful handling of reagents and by-products to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions
Major Products:
Oxidation: Naphthoic acid derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthoyl compounds depending on the nucleophile used
Scientific Research Applications
1-Naphthoyl cyanide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-naphthoyl cyanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanide group can participate in nucleophilic addition or substitution reactions, while the carbonyl group can undergo electrophilic reactions. These properties make it a versatile compound in organic synthesis .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes and is a subject of study in biochemical research .
Comparison with Similar Compounds
1-Naphthoyl chloride: Similar structure but with a chloride group instead of a cyanide group.
1-Naphthoic acid: The carboxylic acid derivative of naphthalene.
2-Naphthoyl cyanide: Similar structure but with the cyanide group attached to the second position of the naphthalene ring.
Uniqueness: 1-Naphthoyl cyanide is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
naphthalene-1-carbonyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITADAJGEQPFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345182 | |
Record name | 1-Naphthoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-86-4 | |
Record name | 1-Naphthoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthoyl Cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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